molecular formula C11H9NO B8475654 7-Isoquinolylacetaldehyde

7-Isoquinolylacetaldehyde

Cat. No.: B8475654
M. Wt: 171.19 g/mol
InChI Key: TYLZBRGUMHEPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isoquinolylacetaldehyde (CAS: 87087-20-5) is an aromatic aldehyde derivative of the isoquinoline scaffold. Its molecular formula is C₁₀H₇NO, with a molecular weight of 157.17 g/mol. The compound features an aldehyde (-CHO) group attached to the 7-position of the isoquinoline ring, conferring unique electronic and steric properties. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-isoquinolin-7-ylacetaldehyde

InChI

InChI=1S/C11H9NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5-8H,4H2

InChI Key

TYLZBRGUMHEPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

7-Isoquinolylacetaldehyde belongs to a broader class of substituted isoquinoline derivatives. Below is a comparison with key analogs, focusing on substituent effects and physicochemical properties:

Table 1: Structural Comparison of Isoquinoline Derivatives
Compound Name Substituent (Position) Functional Group Molecular Formula Key Features
This compound -CH₂CHO (7) Aldehyde C₁₀H₇NO Reactive aldehyde group; polar
Ethyl 7-Methylisoquinoline-3-carboxylate -CH₃ (7), -COOEt (3) Ester C₁₄H₁₅NO₂ Electron-donating methyl group
Ethyl 7-Trifluoromethylisoquinoline-3-carboxylate -CF₃ (7), -COOEt (3) Ester C₁₄H₁₂F₃NO₂ Strong electron-withdrawing CF₃ group
Methyl 7-Chloroisoquinoline-3-carboxylate -Cl (7), -COOMe (3) Ester C₁₂H₁₀ClNO₂ Halogenated substituent; moderate polarity

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectroscopic behavior:

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) ¹H NMR Key Shifts (δ, ppm) ¹³C NMR Key Shifts (δ, ppm)
This compound Not reported Aldehyde proton: ~9.8–10.2 Aldehyde carbon: ~190–200
Ethyl 7-Methylisoquinoline-3-carboxylate 145–147 Aromatic H: 7.2–8.5 Ester carbonyl: ~165–170
Ethyl 7-Trifluoromethylisoquinoline-3-carboxylate 132–134 CF₃-coupled H: upfield shifts CF₃ carbon: ~120–125
Methyl 7-Chloroisoquinoline-3-carboxylate 160–162 Aromatic H: 7.5–8.8 Cl-adjacent C: ~140–145

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) in 7-position deshield adjacent protons, causing upfield shifts in ¹H NMR .
  • Aldehyde functionality in this compound increases polarity compared to ester derivatives, likely enhancing solubility in polar solvents .

Research Implications

  • Material Science: The polarity of this compound could be exploited in designing sensors or catalysts .

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